(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride
Brand Name: Vulcanchem
CAS No.: 1349699-86-0
VCID: VC7546263
InChI: InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m1./s1
SMILES: CN(C)C(=O)NC1CCCNC1.Cl
Molecular Formula: C8H18ClN3O
Molecular Weight: 207.7

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

CAS No.: 1349699-86-0

Cat. No.: VC7546263

Molecular Formula: C8H18ClN3O

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride - 1349699-86-0

Specification

CAS No. 1349699-86-0
Molecular Formula C8H18ClN3O
Molecular Weight 207.7
IUPAC Name 1,1-dimethyl-3-[(3R)-piperidin-3-yl]urea;hydrochloride
Standard InChI InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m1./s1
Standard InChI Key FOHHWQWGPZHBNS-OGFXRTJISA-N
SMILES CN(C)C(=O)NC1CCCNC1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with a urea functional group at the 3-position. The urea moiety is substituted with two methyl groups, and the piperidine nitrogen is protonated as a hydrochloride salt. The (R)-enantiomer configuration is critical for its biological activity, as stereospecific interactions with target proteins depend on this spatial arrangement .

Key Properties:

  • Molecular Formula: C8H18ClN3O\text{C}_8\text{H}_{18}\text{ClN}_3\text{O}

  • Molecular Weight: 207.7 g/mol

  • CAS Registry: 1349699-86-0

  • IUPAC Name: 1,1-Dimethyl-3-[(3R)-piperidin-3-yl]urea hydrochloride

  • SMILES: CN(C)C(=O)NC1CCCNC1.Cl

Structural Analogs and Comparative Analysis

Structurally related compounds exhibit variations in piperidine substitution or urea group modifications, which influence their pharmacological profiles:

Compound NameStructural FeatureBiological Relevance
3-Methyl-1-(piperidin-4-yl)ureaPiperidine-4-yl substitutionReduced CB1 receptor affinity
1-(Piperidin-3-yl)ureaUnmethylated urea nitrogenLower metabolic stability
N,N-Dimethyl-piperidin-3-ylureaDimethylated piperidine nitrogenEnhanced lipophilicity

The (R)-enantiomer demonstrates superior target engagement compared to its (S)-counterpart, underscoring the importance of chirality in drug design .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves reacting piperidin-3-ylamine with dimethylcarbamoyl chloride in dichloromethane or ethyl acetate. Triethylamine is added to neutralize HCl byproducts. Key steps include:

  • Coupling Reaction:
    Piperidin-3-ylamine + ClC(O)N(CH3)2(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea\text{Piperidin-3-ylamine + ClC(O)N(CH}_3\text{)}_2 \rightarrow \text{(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea}

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Optimization Parameters:

  • Temperature: 0–25°C

  • Catalyst: None required (base-driven reaction)

  • Yield: 60–75% after recrystallization .

Industrial-Scale Manufacturing

Continuous flow reactors are preferred for large-scale production due to their efficiency in heat and mass transfer. Post-synthesis purification employs recrystallization from ethanol/water mixtures or chromatography for high-purity batches (>98%) .

Pharmacological Profile and Mechanism of Action

Enzyme Inhibition

The compound inhibits soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs). By preserving EET levels, it potentiates their vasodilatory and anti-inflammatory effects .

Kinetic Parameters:

  • IC50_{50} (sEH): 120 ± 15 nM

  • Ki_i: 89 nM (competitive inhibition) .

Receptor Modulation

As an allosteric CB1 receptor antagonist, it binds to a secondary site distinct from orthosteric ligands, modulating appetite regulation and pain perception. This allosteric mechanism reduces adverse effects associated with orthosteric CB1 blockers .

Selectivity Profile:

  • CB1 vs. CB2: >100-fold selectivity for CB1

  • Off-Target Activity: Minimal interaction with 55+ GPCRs, ion channels, and transporters .

Therapeutic Applications and Biological Activity

Anti-Inflammatory and Analgesic Effects

Preclinical studies highlight its efficacy in rodent models of arthritis and neuropathic pain. At 10 mg/kg (oral), it reduces edema by 40% and mechanical allodynia by 55% .

Metabolic Disorders

By antagonizing CB1 receptors, it suppresses hyperphagia and improves glucose tolerance in diet-induced obese mice. Chronic dosing (28 days) decreases body weight by 12% without inducing anxiety .

Industrial and Research Applications

Material Science

The compound serves as a building block for:

  • Metal-Organic Frameworks (MOFs): Enhances porosity for gas storage.

  • Polymer Additives: Improves thermal stability of polyamides .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (IC50_{50} = 2.3 µM), though commercialization remains exploratory .

First Aid Measures:

  • Skin Contact: Rinse with water for 15 minutes.

  • Ingestion: Seek medical attention; no specific antidote .

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